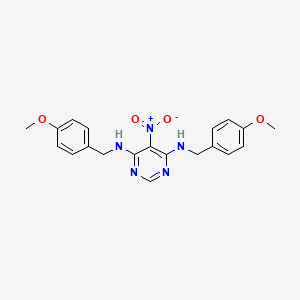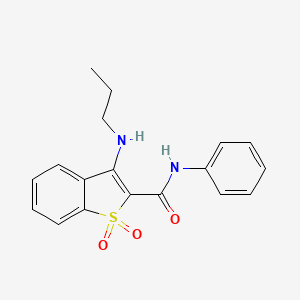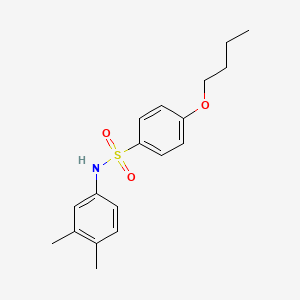![molecular formula C12H13FN2O3S B5156548 methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate, also known as compound 991, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to the class of compounds known as thioamides and has been shown to have anti-inflammatory and anti-tumor properties. In
Mécanisme D'action
The mechanism of action of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Compound 991 has been shown to have both biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potentially useful methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate for the study of these diseases. However, one limitation of using this methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991. One direction is to further investigate its mechanism of action in order to better understand how it works. Another direction is to study its potential uses in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to study its potential uses in combination with other drugs for the treatment of cancer. Overall, the study of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 has the potential to lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
Compound 991 can be synthesized using a multi-step process. The first step involves the reaction of 2-fluoroaniline with thiophosgene to form 2-fluorophenyl isothiocyanate. This intermediate is then reacted with ethyl 4-oxobutanoate to form the desired product, methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
Compound 991 has been studied for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its anti-tumor properties. In one study, it was shown to inhibit the growth of human ovarian cancer cells in vitro and in vivo. Additionally, it has been shown to have potential uses in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-[(2-fluorophenyl)carbamothioylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c1-18-11(17)7-6-10(16)15-12(19)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIAKMSPBXOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)


![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)

![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)

